molecular formula C15H19ClN2O3S B4646911 N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide

N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B4646911
M. Wt: 342.8 g/mol
InChI Key: LANTVZXHKTYDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that regulate the acetylation of histones and other proteins. ACY-1215 has emerged as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide exerts its therapeutic effects by inhibiting HDAC6, which leads to the accumulation of acetylated proteins. HDAC6 is involved in the deacetylation of tubulin, a protein that is essential for the formation of microtubules. The inhibition of HDAC6 by this compound leads to the accumulation of acetylated tubulin, which disrupts the formation of microtubules and causes cell cycle arrest and apoptosis in cancer cells. In addition, the accumulation of acetylated proteins by this compound has been shown to have neuroprotective effects and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by disrupting the formation of microtubules. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins. Furthermore, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide is its specificity for HDAC6, which reduces the risk of off-target effects. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of this compound is its potential toxicity at high doses. Furthermore, the optimal dosing and scheduling of this compound in clinical trials is still being investigated.

Future Directions

There are several potential future directions for the research on N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide. One direction is the investigation of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is the investigation of this compound in other neurodegenerative diseases, such as Alzheimer's disease. Furthermore, the investigation of this compound in combination with other anti-inflammatory agents for the treatment of inflammatory diseases is also a potential future direction. Finally, the development of more specific and potent HDAC6 inhibitors is an important direction for future research.
Conclusion
In conclusion, this compound is a small molecule inhibitor of HDAC6 that has emerged as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Its specificity for HDAC6, good bioavailability, and pharmacokinetic properties make it an attractive candidate for further investigation. However, its potential toxicity at high doses and the optimal dosing and scheduling in clinical trials are still being investigated. Future research directions include investigating this compound in combination with other chemotherapeutic agents, investigating its use in other neurodegenerative diseases and inflammatory diseases, and developing more specific and potent HDAC6 inhibitors.

Scientific Research Applications

N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including multiple myeloma, lymphoma, and breast cancer. This compound has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Huntington's disease and Parkinson's disease. Furthermore, this compound has been shown to have anti-inflammatory effects in models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c1-2-9-17-15(19)12-7-10-18(11-8-12)22(20,21)14-5-3-13(16)4-6-14/h2-6,12H,1,7-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANTVZXHKTYDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 6
N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.